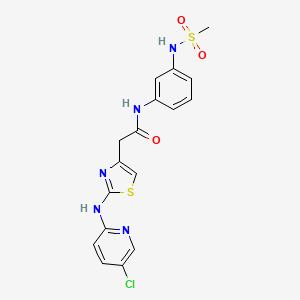

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide

Beschreibung

This compound is a thiazole-containing acetamide derivative with a 5-chloropyridin-2-yl group at the 2-amino position of the thiazole ring and a 3-(methylsulfonamido)phenyl substituent on the acetamide moiety. The methylsulfonamido group may enhance solubility and metabolic stability compared to simpler acetamides .

Eigenschaften

IUPAC Name |

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[3-(methanesulfonamido)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O3S2/c1-28(25,26)23-13-4-2-3-12(7-13)20-16(24)8-14-10-27-17(21-14)22-15-6-5-11(18)9-19-15/h2-7,9-10,23H,8H2,1H3,(H,20,24)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIADNFQMXJODNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17ClN6O2S2 , with a molecular weight of 436.93 g/mol . The structure features a thiazole ring, a chloropyridine moiety, and a sulfonamide group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H17ClN6O2S2 |

| Molecular Weight | 436.93 g/mol |

| Purity | ≥95% |

| IUPAC Name | 2-[[2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |

The biological activity of the compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The thiazole and pyridine rings can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer and microbial infections.

- Receptor Modulation : The compound may act as a modulator of specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating similar thiazole-based compounds found that they displayed activity against various bacterial strains, including Pseudomonas aeruginosa and Bacillus species. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.80 to 6.0 µg/mL .

Anticancer Activity

In vitro studies have shown that compounds with structural similarities exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives were tested against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cells using the MTT assay, revealing that some compounds significantly reduced cell viability—up to 80% at certain concentrations .

Antioxidant Properties

The antioxidant capacity of related compounds was assessed using the DPPH radical scavenging method. Some derivatives demonstrated antioxidant activities comparable to established antioxidants like ascorbic acid, suggesting potential protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological potential of thiazole and pyridine derivatives:

- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their antimicrobial activities against fungi and bacteria, finding moderate effectiveness in certain compounds .

- Anticancer Studies : Another investigation focused on the anticancer properties of thiazole derivatives, demonstrating significant cytotoxicity against glioblastoma cells while assessing mechanisms involving apoptosis induction .

- Structure-Activity Relationship (SAR) : Research has emphasized the importance of specific functional groups in enhancing biological activity, indicating that modifications to the thiazole or pyridine moieties can lead to improved efficacy against target cells .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide exhibit significant antimicrobial properties.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, revealing that modifications at the thiazole position can enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The presence of the chloropyridine and methylsulfonamide groups was found to be crucial for activity.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies on thiazole derivatives demonstrated their effectiveness against multiple cancer cell lines, including breast and colon cancer cells. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation . The specific compound under discussion was noted for its enhanced efficacy due to the presence of the methylsulfonamide group.

Enzyme Inhibition

Another promising application of this compound lies in its ability to inhibit specific enzymes relevant in disease processes, particularly those involved in cancer and infectious diseases.

Research Findings:

A study investigated the inhibition of dihydrofolate reductase by thiazole-containing compounds, including derivatives similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide. Results indicated a significant reduction in enzyme activity, suggesting potential as an antimetabolite drug .

Anti-inflammatory Properties

The compound may also have anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Research Insights:

A review highlighted the role of thiazole derivatives in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines . This suggests that the compound could be explored for therapeutic use in conditions such as arthritis or inflammatory bowel disease.

Comparative Data Table

| Application Area | Findings Summary | References |

|---|---|---|

| Antimicrobial Activity | Significant activity against Staphylococcus aureus and Escherichia coli | |

| Anticancer Potential | Induces apoptosis in various cancer cell lines | |

| Enzyme Inhibition | Inhibits dihydrofolate reductase effectively | |

| Anti-inflammatory Effects | Modulates inflammatory cytokines |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural differentiators include:

- 3-(Methylsulfonamido)phenyl group : This substituent distinguishes it from compounds with simpler phenyl or benzamide groups (e.g., compounds in ), possibly enhancing pharmacokinetic properties such as bioavailability and resistance to enzymatic degradation .

Table 1: Structural Comparison of Key Analogs

Pharmacological and Physicochemical Properties

- Anti-Exudative Activity : highlights triazole-furan acetamides with anti-exudative effects in rats, but the target compound’s methylsulfonamido group could offer improved solubility and efficacy .

- Kinase Inhibition Potential: Analogs in (e.g., 1226443-41-9) are CDK inhibitors; the chloro-substituted pyridine in the target compound may enhance kinase selectivity .

- Solubility: The methylsulfonamido group likely improves water solubility compared to non-sulfonated analogs (e.g., compounds in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.